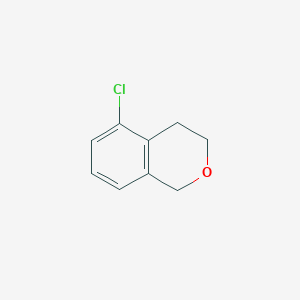

5-Chloroisochroman

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloroisochroman is an organic compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring. The presence of a chlorine atom at the 5-position of the isochroman ring system imparts unique chemical properties to this compound. It is of significant interest in organic synthesis and various industrial applications due to its reactivity and potential utility in the development of new materials and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisochroman typically involves the chlorination of isochroman. One common method is the treatment of isochroman with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the overall process efficiency.

化学反応の分析

Types of Reactions: 5-Chloroisochroman undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The isochroman ring can be oxidized to form lactones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The compound can be reduced to form the corresponding isochroman derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether solvents.

Major Products:

Substitution: Formation of 5-alkoxyisochromans or 5-aminoisochromans.

Oxidation: Formation of isochroman-1-one or other lactone derivatives.

Reduction: Formation of this compound-1-ol or other reduced derivatives.

科学的研究の応用

5-Chloroisochroman has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized isochromans.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

作用機序

The mechanism of action of 5-Chloroisochroman involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atom’s electron-withdrawing effect enhances the compound’s reactivity, making it a valuable intermediate in various synthetic transformations. Additionally, its structural features allow it to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in biological systems and material science applications.

類似化合物との比較

Isochroman: The parent compound without the chlorine substitution.

5-Bromoisocroman: Similar structure with a bromine atom instead of chlorine.

5-Fluoroisochroman: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: 5-Chloroisochroman is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from other halogenated isochromans. The chlorine atom’s size and electronegativity contribute to its unique behavior in various reactions and applications.

生物活性

5-Chloroisochroman is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound, with the molecular formula C9H9ClO, is a halogenated derivative of isochroman. The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times significantly .

Biological Activities

The biological activities of this compound are extensive and include:

- Anticancer Activity : Research indicates that this compound exhibits notable effects on cancer cell lines. In vitro studies have demonstrated its potential to inhibit the growth of various human cancer cells, with specific attention to its mechanism involving topoisomerase inhibition .

- Antidepressant Effects : Some derivatives of isochroman, including this compound, have shown antidepressant-like effects in animal models. This activity is believed to be linked to the modulation of neurotransmitter systems .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .

- Anticonvulsant Activity : Studies have suggested that this compound may possess anticonvulsant properties, making it a candidate for further research in epilepsy treatment .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Topoisomerase Inhibition : Similar to other isochroman derivatives, this compound may inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .

- Modulation of Neurotransmitter Levels : The compound may influence the levels of serotonin and norepinephrine, contributing to its antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against various cancer cell lines, showing significant growth inhibition at micromolar concentrations. The GI50 values (concentration required for 50% growth inhibition) were determined across multiple cell lines, indicating potent activity against leukemia and solid tumors .

- Neuropharmacological Studies : Research assessing the antidepressant-like effects in rodent models demonstrated that administration of this compound led to significant behavioral improvements in tests measuring depression-like symptoms .

- Inflammation Models : In vivo studies have shown that this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

分子式 |

C9H9ClO |

|---|---|

分子量 |

168.62 g/mol |

IUPAC名 |

5-chloro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9ClO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |

InChIキー |

LEJBPVGSBKOHKH-UHFFFAOYSA-N |

正規SMILES |

C1COCC2=C1C(=CC=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。